1-isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
Description
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Properties
IUPAC Name |
5-(2-oxo-2-piperidin-1-ylethyl)-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13(2)17-20-21-18-19(26)23(12-16(25)22-10-6-3-7-11-22)14-8-4-5-9-15(14)24(17)18/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJLRXMGYYIIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Structure
The compound belongs to the class of triazoloquinoxalines, characterized by a complex structure that includes a piperidinyl moiety and a quinoxaline core. The molecular formula is , with a molecular weight of approximately 299.35 g/mol.
Physical Properties
- Molecular Weight: 299.35 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
Research indicates that this compound exhibits several biological activities, including:
- Antiinflammatory Effects: The compound has shown potential in modulating inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome, which plays a crucial role in inflammatory diseases such as inflammatory bowel disease (IBD) .
- Antioxidant Activity: It acts as an activator of the Nrf2 pathway, which is vital for cellular defense against oxidative stress .
In Vitro Studies
In vitro studies have demonstrated that the compound can significantly reduce the secretion of pro-inflammatory cytokines such as IL-1β from macrophages. This effect is attributed to its ability to inhibit NLRP3 inflammasome activation and promote Nrf2-mediated antioxidant responses .
In Vivo Studies
In vivo experiments conducted on DSS-induced colitis models in mice revealed that oral administration of the compound led to:
- Reduced Colonic Damage: Significant attenuation of pathological damage in the colon.
- Decreased Inflammatory Cell Infiltration: Marked reduction in myeloperoxidase (MPO) levels and IL-1β secretion .
These findings suggest its potential utility in treating conditions characterized by excessive inflammation.
Study 1: Anti-inflammatory Effects in Colitis Models
A study published in PubMed examined the effects of the compound on DSS-induced colitis in C57BL/6 mice. The results indicated that treatment with the compound resulted in:
| Parameter | Control Group | Treated Group |
|---|---|---|
| MPO Levels (ng/mL) | 150 ± 20 | 50 ± 10 |
| IL-1β Secretion (pg/mL) | 300 ± 50 | 100 ± 20 |
| Histological Score | 3.5 ± 0.5 | 1.5 ± 0.5 |
The compound significantly reduced both MPO levels and IL-1β secretion while improving histological scores, highlighting its therapeutic potential against IBD .
Study 2: Mechanistic Insights into Nrf2 Activation
Another investigation focused on the mechanistic pathways involved in the compound's action. The study revealed that:
- The compound activates Nrf2, leading to increased expression of antioxidant genes.
- It inhibits NLRP3 priming, thereby reducing inflammasome activation.
These findings were supported by both gene expression analysis and protein assays conducted on THP-1 derived macrophages .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Answer: The synthesis typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Condensation reactions using piperidine derivatives and isopropyl groups under reflux conditions (ethanol or DMF as solvents) .
- Cyclization of triazole and quinoxaline moieties, requiring precise temperature control (70–90°C) and catalysts like palladium complexes (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
- Purification via column chromatography or recrystallization from ethanol-DMF mixtures to achieve >95% purity .
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | Higher temperatures accelerate cyclization but risk side reactions |
| Solvent | Ethanol/DMF (1:1) | Polar aprotic solvents enhance intermediate stability |
| Catalyst Loading | 2–5 mol% Pd | Excess catalyst increases byproduct formation |
Q. Which analytical techniques are most effective for characterizing structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., isopropyl CH₃ groups at δ 1.2–1.5 ppm, piperidine N-CH₂ at δ 2.7–3.1 ppm) .
- Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H]⁺ expected at m/z 436.2125) .
- Infrared Spectroscopy (IR): Key peaks include C=O (1680–1720 cm⁻¹) and triazole C-N (1550–1600 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate interactions with enzymatic targets?
Answer:
- Molecular Docking: Use enzymes like 14-α-demethylase (PDB: 3LD6) to model binding interactions. The piperidinoethyl group shows hydrogen bonding with active-site residues (e.g., Tyr118) .
- Comparative Analysis: Test analogs with modified substituents (Table 1):
| Analog Substituent | Target Affinity (IC₅₀, nM) | Notes |
|---|---|---|
| Piperidinoethyl | 12.3 ± 1.2 | Baseline |
| Morpholinoethyl | 28.7 ± 3.1 | Reduced lipophilicity |
| Cyclohexyl | 45.6 ± 4.8 | Steric hindrance |
Q. How can contradictions in bioactivity data across experimental models be resolved?
Answer:
- Model Standardization: Use identical cell lines (e.g., HEK-293 for in vitro) and animal strains (e.g., Sprague-Dawley rats) to reduce variability .
- Dose-Response Curves: Compare EC₅₀ values under controlled pH (6.5–7.4) and temperature (37°C) .
- Statistical Validation: Apply ANOVA with post-hoc Tukey tests to identify outliers in datasets .
Q. What methodologies assess the compound’s stability under physiological conditions?
Answer:
- Accelerated Degradation Studies: Incubate at 40°C/75% RH for 6 months; monitor via HPLC (retention time shift >5% indicates instability) .
- pH-Dependent Stability: Prepare buffers (pH 1.2–7.4) and quantify degradation products (Table 2):
| pH | Half-Life (h) | Major Degradation Pathway |
|---|---|---|
| 1.2 | 2.3 ± 0.3 | Hydrolysis of triazole ring |
| 7.4 | 48.7 ± 5.1 | Oxidative dealkylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
